2,3-Dibromo-2-methylbutyronitrile
Description
Contextualization within Halogenated Nitrile Chemistry
The synthesis of halogenated nitriles can be achieved through several established methods. A common approach is the nucleophilic substitution of a halogenated alkane with a cyanide salt. chemspider.comnih.govnih.gov Another method involves the dehydration of halogenated amides. nih.govnih.gov Furthermore, the addition of hydrogen halides or halogens to unsaturated nitriles is a viable route. For instance, the bromination of an unsaturated precursor like 2-methyl-2-butenenitrile (also known as tiglonitrile) would be a logical synthetic pathway to 2,3-Dibromo-2-methylbutyronitrile. While information on tiglonitrile itself is available, specific studies detailing its bromination to yield the target compound are not present in the accessible literature. epa.govfishersci.canih.govtcichemicals.comchemspider.com
Overview of Research Significance and Potential Academic Impact
The potential academic impact of this compound lies in its unexplored reactivity. The presence of two bromine atoms and a nitrile group could lead to complex and potentially novel chemical transformations. For example, selective dehalogenation could yield unsaturated nitriles, while reactions with different nucleophiles could lead to a variety of substituted products. The lack of any published research on this compound means that its contribution to organic chemistry remains purely speculative.
Compound Information
| Compound Name | Synonyms |
| This compound | 2,3-Dibromo-2-methylbutanenitrile |
| 2-methyl-2-butenenitrile | Tiglonitrile, 2-Methylcrotononitrile |
| 2,3-dibromo-2-methylbutane (B1619756) | - |
| 2,3-Dibromobutanenitrile | 2,3-Dibromobutyronitrile |
| 2-(2,5-Dibromobenzoyl)-3-methylbutanenitrile | - |
| 2-Methylbutyronitrile | - |
Interactive Data Table: Properties of Related Compounds
Structure
3D Structure
Properties
CAS No. |
85554-83-2 |
|---|---|
Molecular Formula |
C5H7Br2N |
Molecular Weight |
240.92 g/mol |
IUPAC Name |
2,3-dibromo-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Br2N/c1-4(6)5(2,7)3-8/h4H,1-2H3 |
InChI Key |
SBFUFGSTQOIQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C#N)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 2 Methylbutyronitrile and Analogous Systems
Direct Bromination Approaches
Direct bromination methods commence with a molecule already containing the nitrile group and introduce the two bromine atoms in a subsequent step. These approaches are often favored for their atom economy and straightforward reaction pathways.
Halogenation of Unsaturated Nitrile Precursors
The most direct synthetic route to 2,3-Dibromo-2-methylbutyronitrile involves the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of an unsaturated nitrile precursor. The logical starting material for this transformation is 2-methyl-2-butenenitrile, also known as tiglonitrile. nih.gov
This reaction proceeds via the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This stereospecificity is a key consideration in the synthesis of related dihalogenated compounds. rsc.orgnih.gov The general mechanism involves the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene, leading to the formation of the three-membered ring intermediate and a free bromide ion. The subsequent nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion opens the ring to yield the vicinal dibromide.
For 2-methyl-2-butenenitrile, the reaction would be as follows:

Reaction of 2-methyl-2-butenenitrile with Bromine to yield this compound.
The conditions for such reactions typically involve dissolving the unsaturated nitrile in a relatively inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), followed by the careful addition of a solution of bromine, often at reduced temperatures to control the reaction's exothermicity.
Radical Bromination Strategies in Nitrile Synthesis
An alternative bromination strategy involves a free radical mechanism, which is particularly useful for introducing bromine atoms at allylic or benzylic positions. masterorganicchemistry.com For the synthesis of this compound, this approach is less direct. It would theoretically start from 2-methylbutyronitrile. The challenge lies in selectively brominating the C2 and C3 positions.
Radical bromination is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or its analog, 2,2′-Azobis(2-methylbutyronitrile). sigmaaldrich.com N-Bromosuccinimide (NBS) is a common reagent used to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition. libretexts.org
The mechanism proceeds through three stages: initiation, propagation, and termination. libretexts.org
Initiation: The radical initiator decomposes upon heating or UV irradiation to form radicals. These radicals then react with HBr (present in trace amounts or generated in situ) to produce a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form HBr and a carbon-centered radical. This radical then reacts with a bromine molecule (Br₂) to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: Two radicals combine to end the chain process.
For 2-methylbutyronitrile, the tertiary hydrogen at C2 would be preferentially abstracted due to the formation of a more stable tertiary radical. A second bromination at C3 would be less favorable as it involves the abstraction of a secondary hydrogen. The presence of the electron-withdrawing nitrile group deactivates adjacent positions towards radical attack, which can complicate the desired outcome. sciencegate.app
Nitrile Formation from Dibrominated Scaffolds
This synthetic strategy involves constructing the dibrominated carbon framework first, followed by the introduction of the nitrile group. This can be an effective alternative when direct bromination of the nitrile-containing precursor is problematic.
Cyano-Functionalization of Dibrominated Alkane Precursors
This method utilizes a nucleophilic substitution reaction where a cyanide ion (CN⁻) displaces a leaving group on the dibrominated substrate. The ideal precursor for this synthesis is 2,3-dibromo-2-methylbutane (B1619756). nih.gov The reaction is typically carried out by heating the dibromoalkane with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). chemguide.co.uklibretexts.org
The reaction proceeds via an Sₙ2 mechanism, where the cyanide nucleophile attacks the carbon atom bearing a bromine atom, displacing the bromide ion. However, a significant challenge in this approach is the potential for competing elimination reactions (E2), especially given that the tertiary bromide at the C2 position is sterically hindered and prone to elimination. The use of a polar aprotic solvent favors the Sₙ2 pathway over E2.

Potential reaction of 2,3-dibromo-2-methylbutane with sodium cyanide.
Another complication is the potential for the reaction to occur at either the C2 or C3 position. Substitution at the tertiary C2 position would be sterically more difficult than at the secondary C3 position. This could lead to a mixture of products, including the desired this compound and its isomer, 2-bromo-3-methyl-2-cyanobutane.
Alternative Routes to the Nitrile Moiety (e.g., from Aldehydes or Amines)
The nitrile group can be synthesized from other functional groups, such as aldehydes, ketones, or amides. chemguide.co.ukorganic-chemistry.orglibretexts.org If a suitable dibrominated precursor containing one of these functionalities could be prepared, it would offer an alternative pathway.
For example, one could envision the synthesis starting from 2,3-dibromo-2-methylbutanal. This aldehyde could be converted into a nitrile through a two-step process involving the formation of an oxime followed by dehydration. organic-chemistry.org
Oxime formation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.
Dehydration: The aldoxime is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀), to yield the nitrile. chemguide.co.uklibretexts.org
Similarly, a primary amide, such as 2,3-dibromo-2-methylbutanamide, can be directly dehydrated to the corresponding nitrile using various reagents, including SOCl₂, P₄O₁₀, or trifluoroacetic anhydride. libretexts.orgyoutube.com
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound involves the creation of two adjacent stereocenters (at C2 and C3, assuming C2 is chiral, which it is in this case), making stereoselectivity a critical consideration.
In Direct Bromination (2.1.1): The addition of bromine to an alkene like 2-methyl-2-butenenitrile is typically an anti-addition. This means the two bromine atoms add to opposite faces of the double bond. Depending on the geometry (E/Z) of the starting alkene, different diastereomers of the product can be formed. The reaction is highly regioselective, with the bromine atoms adding exclusively to the carbons of the former double bond.
In Cyano-Functionalization (2.2.1): The Sₙ2 reaction of cyanide on a chiral dibrominated precursor proceeds with an inversion of stereochemistry at the reaction center. If the starting 2,3-dibromo-2-methylbutane is a specific stereoisomer, the resulting nitrile will have a predictable stereochemistry. However, controlling the regioselectivity—that is, forcing the cyanide to attack only one of the two bromine-bearing carbons—is a significant challenge. The tertiary position (C2) is sterically hindered, which might favor substitution at the secondary position (C3), leading to an isomeric product.
The development of stereoselective methods for halogenation and cyanation is an active area of research, with chiral catalysts and reagents being designed to control the formation of specific stereoisomers. rsc.orgnih.gov For instance, the use of chiral N-bromoamide reagents has shown promise in achieving enantioselective bromofunctionalization of alkenes. rsc.org
Data Tables
Table 1: Comparison of General Synthetic Strategies
| Method | Precursor | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Halogenation of Unsaturated Nitrile | 2-methyl-2-butenenitrile | Br₂, CCl₄ | Direct, high atom economy | Potential for side reactions, handling of bromine |
| Radical Bromination | 2-methylbutyronitrile | NBS, AIBN | Useful for specific positions | Lack of selectivity for vicinal dibromination, harsh conditions |
| Cyano-Functionalization of Dibromide | 2,3-dibromo-2-methylbutane | NaCN, DMSO | Utilizes simple precursors | Competing elimination (E2) reactions, regioselectivity issues |
Table 2: Reagents in Nitrile Synthesis
| Reagent | Function | Relevant Section |
|---|---|---|
| **Bromine (Br₂) ** | Electrophilic brominating agent | 2.1.1 |
| N-Bromosuccinimide (NBS) | Radical brominating agent | 2.1.2 |
| Azobisisobutyronitrile (AIBN) | Radical initiator | 2.1.2 |
| Sodium Cyanide (NaCN) | Cyanide nucleophile | 2.2.1 |
| Hydroxylamine (NH₂OH) | Forms oximes from aldehydes/ketones | 2.2.2 |
CatalysisCatalytic reagents are superior to stoichiometric reagents because they are used in small amounts, can be recycled, and often increase reaction selectivity, thereby reducing waste.chemistry-teaching-resources.com
Metal Catalysis: Transition metals like copper, palladium, and ruthenium are used to catalyze various C-H functionalization and nitrile synthesis reactions, often under mild conditions. rug.nlorganic-chemistry.orgbeilstein-journals.org
Biocatalysis: Enzymes such as nitrilases and aldoxime dehydratases offer a green alternative for nitrile synthesis. openbiotechnologyjournal.comnih.gov They operate in water at ambient temperatures and can produce chiral nitriles with high enantioselectivity, completely avoiding the use of toxic cyanide. mdpi.comnih.govchemistryviews.orgnih.gov
The following table provides examples of modern catalytic methods for nitrile synthesis, highlighting the diversity of approaches being developed.
| Catalyst System | Substrate Type | Reaction Type | Key Advantages |
| Copper(I) Iodide / TEMPO | Alcohols | Aerobic Dehydrogenation | Uses aqueous ammonia, mild conditions. organic-chemistry.org |
| Fluoride (e.g., TBAF) | Amides | Dehydration with Silanes | High selectivity, mild conditions. acs.org |
| Aldoxime Dehydratases | Aldoximes | Biocatalytic Dehydration | Cyanide-free, aqueous media, high selectivity. mdpi.comtugraz.atnih.gov |
| Galactose Oxidase | Alcohols | One-pot Conversion | Cyanide-free, uses O₂ and ammonia. uva.nl |
Mechanistic Investigations of 2,3 Dibromo 2 Methylbutyronitrile Transformations
Nucleophilic Substitution Reactions at Brominated Centers
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. uchicago.edubldpharm.com The carbon atoms bonded to the bromine atoms in 2,3-Dibromo-2-methylbutyronitrile are electrophilic centers, susceptible to attack by electron-rich species.
SN1 and SN2 Pathways
The substitution of the bromine atoms in this compound can theoretically proceed through two primary mechanistic pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions.
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. nih.gov
The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction is dependent only on the concentration of the substrate. doubtnut.com Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral.
For this compound, the bromine at the C2 position is attached to a tertiary carbon, while the bromine at the C3 position is on a secondary carbon. This structural difference is crucial in determining the likely reaction pathway.
Influence of Steric and Electronic Factors on Reaction Kinetics and Selectivity
The competition between SN1 and SN2 pathways is heavily influenced by steric and electronic factors.
Steric Hindrance: The SN2 reaction involves a backside attack by the nucleophile. bldpharm.com Increased steric bulk around the electrophilic carbon hinders this approach, slowing down or preventing the SN2 reaction. In this compound, the tertiary carbon (C2) is highly sterically hindered by the presence of a methyl group, another bromine atom, and the rest of the carbon chain. This makes an SN2 reaction at C2 highly unlikely. The secondary carbon (C3) is less hindered, making an SN2 reaction more plausible, though still potentially slow depending on the size of the nucleophile.
Electronic Factors: The stability of the carbocation intermediate is the primary electronic factor governing SN1 reactions. Tertiary carbocations are more stable than secondary carbocations due to hyperconjugation and inductive effects. Therefore, the tertiary carbon (C2) in this compound would readily form a stable tertiary carbocation upon departure of the bromide ion, favoring an SN1 pathway at this position. The secondary carbocation that would form at C3 is less stable, making an SN1 reaction at this position slower than at C2.
The nitrile group (-CN) is an electron-withdrawing group. Its presence can influence the reaction rates. By withdrawing electron density, it can slightly destabilize a developing positive charge in a carbocation intermediate, potentially slowing down an SN1 reaction. However, its effect is likely to be more pronounced at the adjacent C2 position.
Interactive Data Table: Predicted Nucleophilic Substitution Behavior
| Position | Carbon Type | Predicted Favored Pathway | Rationale |
| C2 | Tertiary | SN1 | High steric hindrance disfavors SN2; stable tertiary carbocation favors SN1. |
| C3 | Secondary | SN2 or SN1 (slower) | Less steric hindrance allows for potential SN2 attack. SN1 is possible but forms a less stable secondary carbocation compared to C2. |
Radical Reactions Involving the Dibromo-Nitrile Moiety
Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. The carbon-bromine bonds in this compound can participate in such reactions.
Homolytic Cleavage of Carbon-Bromine Bonds
The carbon-bromine bond is relatively weak and can undergo homolytic cleavage when subjected to heat or UV light, especially in the presence of a radical initiator. This cleavage results in the formation of a bromine radical and a carbon-centered radical.
The ease of homolytic cleavage depends on the stability of the resulting carbon radical. Similar to carbocations, radical stability follows the order: tertiary > secondary > primary. Therefore, the C-Br bond at the tertiary C2 position is expected to be more susceptible to homolytic cleavage than the C-Br bond at the secondary C3 position, as it would form a more stable tertiary radical.
Radical Addition and Cyclization Pathways
Once formed, the carbon radical can participate in various reactions, including addition to multiple bonds and cyclization. While no specific studies on the radical cyclization of this compound are readily available, the principles can be inferred from related systems. For instance, radical cyclizations are known to be important in the synthesis of various cyclic compounds. chemicalbook.com
The presence of the nitrile group could potentially influence subsequent radical reactions. For example, a radical center adjacent to the nitrile group might be stabilized by resonance.
It is important to distinguish the reactivity of this compound from radical initiators like 2,2′-azobis(2-methylbutyronitrile) (AIBN). AIBN is designed to readily decompose upon heating to generate radicals that initiate polymerization or other radical chain reactions. While this compound can form radicals, it is not typically used as a radical initiator itself.
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing pathways to other important classes of compounds.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. rsc.orglookchem.com The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. The initial product is an amide, which can then be further hydrolyzed to a carboxylic acid. Given the presence of bromine atoms, harsh hydrolysis conditions might also lead to competing substitution or elimination reactions.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. The choice of reducing agent would be critical to avoid the reduction of the carbon-bromine bonds.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, the [3+2] cycloaddition of nitrile oxides with alkenes is a well-established method for synthesizing isoxazolines. uchicago.edu While this would require prior conversion of the nitrile in this compound to a nitrile oxide, it highlights a potential pathway for creating more complex heterocyclic structures.
Interactive Data Table: Potential Transformations of the Nitrile Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |
| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate salt |
| Reduction (strong) | 1. LiAlH₄, 2. H₂O | Primary amine |
| Reduction (mild) | 1. DIBAL-H, 2. H₂O | Aldehyde |
Hydrolysis and Related Derivatizations to Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing a direct route to carboxylic acids and their amide derivatives. This process can be catalyzed by either acid or base, with the reaction conditions influencing the final product.
Under acidic conditions, the hydrolysis of a nitrile typically proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. lumenlearning.comorganicchemistrytutor.com A series of proton transfers then leads to the formation of an amide intermediate. lumenlearning.com This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, acid-catalyzed hydrolysis would be expected to yield 2,3-dibromo-2-methylbutanamide as an intermediate, which upon further reaction would produce 2,3-dibromo-2-methylbutanoic acid.
Base-catalyzed hydrolysis, on the other hand, is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.com This reaction is generally slower than acid-catalyzed hydrolysis and often requires more vigorous conditions, such as higher temperatures, to proceed to the carboxylic acid. organicchemistrytutor.com Under milder basic conditions, the reaction can often be stopped at the amide stage. Therefore, treatment of this compound with a base like sodium hydroxide would likely first produce 2,3-dibromo-2-methylbutanamide. If the reaction is allowed to proceed, this intermediate would then be hydrolyzed to the sodium salt of 2,3-dibromo-2-methylbutanoic acid, which upon acidification would give the free carboxylic acid. chemguide.co.uk
| Starting Material | Reagents and Conditions | Intermediate | Final Product |
| This compound | H₃O⁺, Heat | 2,3-dibromo-2-methylbutanamide | 2,3-dibromo-2-methylbutanoic acid |
| This compound | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2,3-dibromo-2-methylbutanamide | 2,3-dibromo-2-methylbutanoic acid |
Reduction Pathways of the Nitrile Moiety
The nitrile group is readily reducible to a primary amine, a transformation of significant synthetic utility. Two common methods for this reduction are catalytic hydrogenation and reduction with metal hydrides.
Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum. savemyexams.comchemguide.co.uk This method is widely used in industrial processes. For this compound, catalytic hydrogenation would be expected to reduce the nitrile group to an aminomethyl group, yielding 1-amino-2,3-dibromo-2-methylbutane. However, care must be taken as the carbon-bromine bonds may also be susceptible to hydrogenolysis (cleavage by hydrogen), depending on the catalyst and reaction conditions.
A more common laboratory-scale method for nitrile reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. savemyexams.comchemguide.co.uk LiAlH₄ is a powerful hydride donor that readily reduces the polar carbon-nitrogen triple bond. The reaction of this compound with LiAlH₄ would be expected to produce 1-amino-2,3-dibromo-2-methylbutane. It is important to note that LiAlH₄ is a very strong reducing agent and may also react with the alkyl halide functionalities, potentially leading to a mixture of products. Other, milder reducing agents like diisopropylaminoborane (B2863991) have also been shown to be effective for the reduction of various nitriles to primary amines. nih.govorganic-chemistry.org
| Starting Material | Reagents and Conditions | Expected Product |
| This compound | H₂, Ni catalyst, Heat, Pressure | 1-amino-2,3-dibromo-2-methylbutane |
| This compound | 1. LiAlH₄, Dry Ether 2. H₂O | 1-amino-2,3-dibromo-2-methylbutane |
Elimination Reactions (Dehydrobromination) Studies
The removal of two substituents from adjacent carbon atoms to form a double bond is known as an elimination reaction. For vicinal dibromides like this compound, the elimination of hydrogen bromide (dehydrobromination) is a key transformation that can lead to the formation of unsaturated nitriles.
Formation of Unsaturated Nitriles
Base-induced dehydrobromination is a common method for introducing unsaturation into an organic molecule. In the case of this compound, treatment with a base can lead to the elimination of one or both equivalents of HBr, resulting in the formation of unsaturated nitriles.
The elimination of one equivalent of HBr can lead to two possible constitutional isomers: 2-bromo-2-methyl-3-butenenitrile or 3-bromo-2-methyl-2-butenenitrile. The specific product formed will depend on which proton is removed by the base. The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong, non-hindered base is used. libretexts.org This is a concerted, one-step process where the base removes a proton and the bromide ion departs simultaneously. libretexts.org
Regioselectivity and Stereoselectivity of Elimination Processes
The regioselectivity of the dehydrobromination reaction—that is, which of the possible constitutional isomers is formed—is governed by several factors, including the nature of the base and the substrate. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. libretexts.org In the context of this compound, removal of a proton from the CH₂Br group would lead to the more substituted alkene, 3-bromo-2-methyl-2-butenenitrile. Conversely, removal of a proton from the methyl group adjacent to the bromine-bearing tertiary carbon is not possible for a direct E2 elimination leading to a C=C bond. However, if there were a proton on the carbon bearing the nitrile group, its acidity would also play a role.
The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene, an observation known as the Hofmann rule. libretexts.org This is due to steric hindrance, where the bulky base preferentially attacks the more accessible, less sterically hindered proton.
The stereoselectivity of E2 eliminations is also a critical aspect. These reactions typically proceed through an anti-periplanar arrangement of the proton being removed and the leaving group. doubtnut.com This means that the hydrogen and the bromine atom must be in the same plane and on opposite sides of the carbon-carbon bond. This stereochemical requirement can dictate the geometry (E/Z) of the resulting alkene. For a vicinal dibromide, the relative stereochemistry of the two bromine atoms will influence the stereochemical outcome of the elimination.
In the case of dehydrobromination of related vicinal dibromides, the stereochemistry of the starting material has been shown to determine the stereochemistry of the product alkene in E2 reactions. rsc.org For example, the meso- and (S,S)-diastereomers of 2,3-dibromobutane (B42614) yield trans- and cis-2-butene, respectively, upon dehalogenation, which follows a similar anti-elimination pathway. doubtnut.com A similar dependence of product stereochemistry on the starting material's diastereomeric form would be expected for the dehydrobromination of this compound.
| Factor | Influence on Dehydrobromination | Expected Outcome for this compound |
| Base | Zaitsev's Rule (small base): Favors the more substituted alkene.Hofmann's Rule (bulky base): Favors the less substituted alkene. | Small base: Favors 3-bromo-2-methyl-2-butenenitrile.Bulky base: May favor 2-bromo-2-methyl-3-butenenitrile if a suitable proton is available and accessible. |
| Stereochemistry | Anti-periplanar geometry: The proton and leaving group must be anti to each other, dictating the E/Z geometry of the product. | The specific E/Z isomer of the unsaturated nitrile formed will depend on the stereochemistry of the starting this compound diastereomer. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 2 Methylbutyronitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,3-Dibromo-2-methylbutyronitrile, which contains multiple stereocenters and a variety of carbon environments, advanced NMR techniques are essential for unambiguous structural and stereochemical assignment. The molecule's structure (C5H7Br2N) includes a quaternary carbon (C2), a methine (CH) group (C3), and two distinct methyl (CH3) groups, presenting a rich case for detailed NMR analysis.
Advanced One-Dimensional NMR Techniques (e.g., DEPT)
While standard one-dimensional ¹H and ¹³C NMR provide initial information, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are crucial for differentiating between the various types of carbon atoms.
¹H NMR: The proton spectrum is expected to show a quartet for the C3 methine proton (due to coupling with the adjacent methyl group) and a doublet for the C4 methyl protons. The C2-methyl protons would appear as a singlet.
¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms.
DEPT-135: This experiment would show positive signals for the CH and CH₃ carbons and a negative signal for any CH₂ carbons (which are absent in this molecule). The quaternary carbon (C2) and the nitrile carbon (CN) would be absent.
DEPT-90: This spectrum would exclusively show signals for CH carbons, allowing for the unambiguous identification of the C3 signal.
By combining the information from the standard ¹³C NMR and the DEPT spectra, each carbon signal can be assigned to a specific type (C, CH, CH₃).
Table 1: Predicted ¹³C NMR and DEPT Data for this compound Note: Chemical shifts (δ) are estimated and may vary based on solvent and experimental conditions.
Filter by Carbon Atom: Filter by Signal Type:
| Carbon Atom | Predicted δ (ppm) | Carbon Type | DEPT-135 Signal | DEPT-90 Signal |
|---|---|---|---|---|
| C1 (CN) | 115-125 | Quaternary (C) | Absent | Absent |
| C2 | ~60-70 | Quaternary (C) | Absent | Absent |
| C3 | ~50-60 | Methine (CH) | Positive | Positive |
| C4 (CH₃ on C3) | ~20-30 | Methyl (CH₃) | Positive | Absent |
| C5 (CH₃ on C2) | ~25-35 | Methyl (CH₃) | Positive | Absent |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)biorxiv.orgyoutube.comprinceton.edu
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. princeton.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton on C3 and the protons of the methyl group on C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). princeton.edu It allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C spectra. For instance, the proton signal for the C3-H would show a cross-peak with the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the carbon skeleton. princeton.eduyoutube.com Key correlations would include:
The protons of the C5 methyl group showing a cross-peak to the quaternary C2 and the methine C3.
The C3 methine proton showing correlations to C2, C4, C5, and the nitrile carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. youtube.com NOESY is particularly vital for determining the relative stereochemistry of the molecule, as will be discussed in section 4.1.4.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
Filter by Experiment: Filter by Proton(s):
| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | C3-H | C4-H₃ | Confirms adjacent CH-CH₃ fragment. |
| HSQC | C3-H | C3 | Assigns C3 carbon signal. |
| HSQC | C4-H₃ | C4 | Assigns C4 carbon signal. |
| HSQC | C5-H₃ | C5 | Assigns C5 carbon signal. |
| HMBC | C5-H₃ | C2, C3 | Connects C5 methyl group to the C2-C3 backbone. |
| HMBC | C4-H₃ | C2, C3 | Confirms connectivity around the C3 center. |
| HMBC | C3-H | C1, C2, C5 | Confirms position of the nitrile group and C2/C5. |
Multi-Dimensional NMR for Complex System Analysisbiorxiv.org
For a single, pure stereoisomer of this compound, 2D NMR is generally sufficient for full characterization. However, if the synthesis results in a complex mixture of diastereomers that are difficult to separate, multi-dimensional NMR techniques (e.g., 3D and 4D NMR) can be employed. nih.govresearchgate.net These methods spread the signals across additional frequency dimensions, greatly enhancing resolution and allowing for the assignment of individual components within the mixture. nih.gov For instance, a 3D H-C-C-TOCSY experiment could correlate a proton with all carbons in its spin system, providing clear differentiation between the spin systems of different stereoisomers. nih.gov
Stereochemical Assignments via NMR
This compound has two chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR, particularly the NOESY experiment, is a powerful tool for determining the relative stereochemistry (i.e., distinguishing diastereomers). ucsb.edu
By analyzing the through-space interactions, one can deduce the spatial arrangement of the substituents. For example, in the erythro isomer, the C5 methyl group and the C3 proton would be on the same side of the C2-C3 bond, leading to a strong NOE cross-peak. Conversely, in the threo isomer, these groups would be on opposite sides, resulting in a much weaker or absent NOE signal.
For an unambiguous assignment of the absolute configuration (e.g., 2R, 3R), a combination of experimental NMR data and computational methods is often used. nih.gov This involves:
Calculating the theoretical ¹H and ¹³C NMR chemical shifts for all possible stereoisomers using quantum mechanical methods like Density Functional Theory (DFT) with the GIAO (Gauge-Including Atomic Orbital) method.
Comparing the calculated spectra for each isomer with the experimental spectrum.
The isomer whose calculated spectrum most closely matches the experimental data is assigned as the correct structure.
Mass Spectrometry for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) provides two critical pieces of information for structural elucidation: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures.
The molecular formula C₅H₇Br₂N gives a monoisotopic mass of approximately 228.89 Da. A key feature in the mass spectrum of this compound will be the isotopic signature of the two bromine atoms. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic pattern for the molecular ion peak (M⁺):
M⁺: Contains two ⁷⁹Br atoms.
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
M+4: Contains two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
Electron ionization (EI) would likely cause extensive fragmentation. biorxiv.orgnih.gov The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses. youtube.commiamioh.edu
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
Filter by m/z (approx.): Filter by Proposed Fragment:
| m/z (approx.) | Species | Proposed Fragment | Comments |
|---|---|---|---|
| 229/231/233 | [C₅H₇Br₂N]⁺ | M⁺ (Molecular Ion) | Shows characteristic 1:2:1 isotope pattern. Likely weak or absent in EI-MS. ucalgary.ca |
| 150/152 | [C₅H₇BrN]⁺ | [M - Br]⁺ | Loss of a bromine radical. Shows 1:1 isotope pattern. |
| 148/150 | [C₅H₆Br]⁺ | [M - H - Br - CN]⁺ | Complex rearrangement and loss. |
| 69 | [C₅H₇N]⁺ | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 41 | [C₃H₅]⁺ | Allyl Cation | Common fragment from rearrangement. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound, these techniques can confirm the presence of the nitrile and alkyl halide groups and provide insight into the molecule's conformation. nih.govnih.gov
The most characteristic vibrations expected are:
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption in the IR spectrum around 2250 cm⁻¹. ucalgary.ca This band is a definitive marker for the nitrile group.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methine groups.
C-H Bending: Vibrations in the 1375-1465 cm⁻¹ region characteristic of methyl and methine groups.
C-Br Stretching: These vibrations occur in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position can be sensitive to the local environment and conformation of the molecule.
Computational methods, such as DFT calculations, can be used to predict the vibrational spectra of different possible conformers (rotamers around the C2-C3 bond). nih.govresearchgate.net By comparing the calculated spectra with the experimental FT-IR and Raman data, it is possible to determine the most stable conformation of the molecule in the solid state or in solution. researchgate.net
Table 4: Predicted Key Vibrational Frequencies for this compound
Filter by Vibrational Mode:
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Spectroscopy |
|---|---|---|---|
| 2950-3000 | C-H asymmetric stretch (CH₃) | Medium-Strong | FT-IR, Raman |
| 2850-2900 | C-H symmetric stretch (CH₃, CH) | Medium | FT-IR, Raman |
| ~2250 | C≡N stretch | Medium, Sharp | FT-IR, Raman |
| 1450-1470 | C-H asymmetric bend (CH₃) | Medium | FT-IR |
| 1375-1385 | C-H symmetric bend (CH₃) | Medium | FT-IR |
| 500-700 | C-Br stretch | Medium-Strong | FT-IR, Raman |
Compound Index
Table 5: List of Chemical Compounds Mentioned
X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)
Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation. Furthermore, it reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.
In the absence of a direct crystal structure for this compound, we can analyze the structures of related compounds to predict its solid-state behavior. Key interactions to consider for a molecule containing both bromine and nitrile functionalities include halogen bonding, hydrogen bonding (if suitable donors are present), and dipole-dipole interactions.
Comparative Analysis with Structurally Related Compounds:
A study of 3-bromo-2-hydroxybenzonitrile provides a relevant comparison due to the presence of both a bromine atom and a nitrile group. researchgate.net The crystal structure of this compound revealed significant intermolecular interactions, including O-H···Br and O-H···N hydrogen bonds, which dictate the formation of a spiral chain in the crystal lattice. researchgate.net Additionally, π-stacking interactions were observed between the aromatic rings. researchgate.net While this compound lacks a hydroxyl group for classical hydrogen bonding, the potential for weak C-H···N and C-H···Br hydrogen bonds should be considered.
The solid-state structures of vicinal dibromo compounds, such as derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene , highlight the importance of bromine-involved interactions. mdpi.com In these structures, C–Br...π(arene), C–H...Br, and Br...Br interactions were found to be significant in directing the molecular packing. mdpi.com The presence of two bromine atoms in this compound suggests that similar Br...Br interactions, classified as type I or type II depending on the geometry, could play a crucial role in its crystal packing.
The nitrile group is also a key player in directing intermolecular interactions. In the crystal structure of various nitrile-containing compounds, the nitrogen atom of the cyano group frequently acts as an acceptor for hydrogen bonds or other electrostatic interactions.
Hypothetical Crystal Packing of this compound:
Based on the analysis of related structures, a hypothetical crystal packing for this compound would likely be influenced by a combination of factors:
Dipole-Dipole Interactions: The polar nitrile group would lead to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal.
Halogen Bonding: The bromine atoms could participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the nitrile group.
Crystallographic Data of a Related Compound: 3-bromo-2-hydroxybenzonitrile
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents selected crystallographic parameters for 3-bromo-2-hydroxybenzonitrile. researchgate.net
| Crystal Data | 3-bromo-2-hydroxybenzonitrile |
| Chemical Formula | C₇H₄BrNO |
| Formula Weight | 200.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 3.8698 (2) |
| c (Å) | 18.2349 (8) |
| β (°) | 103.119 (2) |
| Volume (ų) | 695.84 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.907 |
| Absorption Coefficient (mm⁻¹) | 6.636 |
| F(000) | 392 |
Selected Bond Lengths and Angles for 3-bromo-2-hydroxybenzonitrile
| Bond/Angle | Length (Å) / Angle (°) |
| Br1-C3 | 1.897 (3) |
| N1-C7 | 1.141 (4) |
| O1-C2 | 1.353 (3) |
| C1-C7 | 1.444 (4) |
| C2-C1-C7 | 120.1 (3) |
| N1-C7-C1 | 178.9 (4) |
| C2-C3-Br1 | 118.9 (2) |
This detailed structural information, once obtained for this compound or its crystalline derivatives, would be invaluable for understanding its chemical reactivity and physical properties in the solid state.
Theoretical and Computational Chemistry Studies on 2,3 Dibromo 2 Methylbutyronitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For 2,3-Dibromo-2-methylbutyronitrile, DFT calculations offer a deep understanding of its electronic structure and reaction pathways.
Geometry Optimization and Electronic Structure Analysis
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as geometry optimization. These calculations also provide a detailed picture of the molecule's electronic structure. The distribution of electrons, orbital energies, and molecular electrostatic potential are key aspects that are analyzed to understand the molecule's inherent properties.
Energetic Profiles of Reactions and Transition State Analysis
DFT calculations are crucial for mapping the energetic landscapes of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, and intermediate transition states, researchers can determine reaction barriers and predict the feasibility and kinetics of various chemical transformations. nih.gov This analysis is fundamental in understanding the mechanisms of reactions where this compound might act as a reactant or intermediate.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are capable of predicting various spectroscopic properties of this compound. researchgate.net By calculating parameters such as nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational flexibility of this compound. These simulations are also invaluable for studying how the molecule interacts with other molecules, including solvents or potential reactants, which is crucial for understanding its behavior in a condensed phase.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. hakon-art.com For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, chemical hardness, and softness are calculated. hakon-art.com These descriptors provide a quantitative basis to predict how the molecule will behave in chemical reactions, for instance, its susceptibility to nucleophilic or electrophilic attack. hakon-art.com The application of these descriptors is a key component of Quantitative Structure-Activity Relationship (QSAR) models. revistapolimeros.org.br
Machine Learning Approaches in Predicting Reactivity and Properties
The integration of machine learning (ML) with computational chemistry is an emerging field that holds significant promise for accelerating the prediction of chemical reactivity and properties. mit.edu For halogenated compounds like this compound, ML models can be trained on large datasets of experimental and computational data to predict reaction outcomes, rates, and other properties with high accuracy. nih.govacs.org These models can identify complex patterns and relationships between molecular structure and reactivity that may not be immediately obvious from traditional analysis, offering a powerful tool for chemical discovery and design. mit.edunih.gov
Synthetic Utility and Applications of 2,3 Dibromo 2 Methylbutyronitrile in Organic Synthesis
As a Building Block for Complex Organic Molecules
The combination of vicinal dibromides and a nitrile functionality makes 2,3-Dibromo-2-methylbutyronitrile a potentially valuable intermediate for the introduction of multiple functionalities and the formation of diverse molecular scaffolds.
The primary utility of this compound lies in its ability to serve as a carrier for both bromine and nitrile groups. The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and ketones. libretexts.orgchemistrysteps.compressbooks.pubchadsprep.comyoutube.com For instance, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions, or reduced to primary amines using powerful reducing agents like lithium aluminum hydride. pressbooks.pubchadsprep.com The bromine atoms, being good leaving groups, can be substituted by a variety of nucleophiles, allowing for the introduction of a wide range of other functional groups.
The carbon-bromine bonds in this compound are susceptible to reactions that form new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents and organocuprates, can displace the bromide ions to create new alkyl or aryl linkages. uantwerpen.be Furthermore, the nitrile group itself can participate in carbon-carbon bond formation. For example, Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comyoutube.com
The following table outlines potential carbon-carbon bond-forming reactions involving functionalities present in this compound:
| Reaction Type | Reagents | Functional Group Involved | Resulting Functionality |
| Nucleophilic Substitution | Grignard Reagents (R-MgX) | Carbon-Bromine | Alkyl/Aryl Substitution |
| Nucleophilic Substitution | Organocuprates (R₂CuLi) | Carbon-Bromine | Alkyl/Aryl Substitution |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Nitrile | Ketone (after hydrolysis) |
| Alkylation of α-carbon | Strong Base (e.g., LDA) | α-Carbon to Nitrile | α-Alkylated Nitrile |
Precursor to Highly Functionalized Nitriles and Cyclic Systems
The multiple reactive sites on this compound make it a potential precursor for a variety of more complex structures, including other functionalized nitriles and various cyclic systems.
The bromine atoms can be displaced by sulfur nucleophiles. While direct reaction of this compound with thiosulfonates is not documented, the general synthesis of thiosulfonates often involves the reaction of an alkyl halide with a thiosulfonate salt or the oxidation of thiols. uantwerpen.beorganic-chemistry.orgthieme.de It is conceivable that under appropriate conditions, one or both bromine atoms could be substituted by a thiosulfonate group, leading to novel sulfur-containing nitriles.
The nitrile group can participate in cyclization reactions to form heterocyclic compounds. For instance, the synthesis of pyrrolidine (B122466) derivatives can be achieved through various strategies involving nitriles. organic-chemistry.orgmdpi.comlookchem.com A plausible, though not documented, pathway for the formation of a pyrrolidinol from this compound could involve an intramolecular cyclization. This might proceed via reduction of the nitrile to a primary amine, followed by intramolecular nucleophilic attack of the amine onto the carbon bearing a bromine atom. Subsequent hydrolysis or further reaction could potentially yield a substituted pyrrolidinol. The synthesis of 3-pyrrolidinol (B147423) from 4-chloro-3-hydroxybutyronitrile (B93200) via reduction and subsequent cyclization provides a conceptual precedent for such a transformation. google.com
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org Multicomponent reactions (MCRs) involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all the reactants. organic-chemistry.orgtcichemicals.com
Given its multiple functional groups, this compound is a candidate for participation in such reactions. For example, a reaction could be initiated at one of the bromine atoms, followed by an intramolecular reaction involving the nitrile group or the other bromine atom. While no specific cascade or multicomponent reactions involving this compound have been reported, the reactivity of similar compounds suggests its potential in this area. For instance, cascade reactions of other dibromoalkenes have been used to synthesize complex heterocyclic systems. researchgate.net
Lack of Documented Chiral Synthesis Applications for this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research on the application of this compound in the field of chiral synthesis and asymmetric transformations. Despite the importance of halogenated nitriles in organic synthesis, this specific compound does not appear in studies focused on enantioselective or diastereoselective reactions.
Asymmetric synthesis is a critical area of chemical research, dedicated to the preparation of chiral molecules, which are essential in pharmaceuticals, agrochemicals, and materials science. This field heavily relies on the use of chiral building blocks, catalysts, and auxiliaries to control the stereochemical outcome of a reaction, yielding a desired enantiomer or diastereomer in excess.
While a wide array of bromo- and cyano-containing compounds have been successfully employed in asymmetric catalysis and as precursors for chiral molecules, this compound has not been a subject of such investigations according to available data. The scientific community has explored various strategies for asymmetric transformations, including organocatalysis, metal-catalyzed reactions, and biocatalysis. These methodologies often involve the use of structurally diverse molecules to achieve high levels of stereocontrol.
The absence of this compound in this body of work suggests that its potential as a chiral building block or its utility in asymmetric reactions has yet to be explored or documented in publicly accessible research. Consequently, there are no detailed research findings, data tables on enantiomeric excess, or specific reaction conditions to report for its use in chiral synthesis.
Future research may yet uncover a role for this compound in this specialized area of organic chemistry. However, at present, the scientific record does not support the generation of an article on its chiral synthesis applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
